1-(2,4-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
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Description
1-(2,4-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Heterocyclic ureas have been studied for their corrosion inhibition properties. For instance, triazinyl urea derivatives have shown significant effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit strong adsorption on metal surfaces, forming a protective layer that reduces corrosion. The inhibition mechanism involves adsorption through active centers in the molecules, highlighting the utility of heterocyclic ureas in corrosion protection applications (Mistry, Patel, Patel, & Jauhari, 2011).
Complexation and Molecular Folding
Research on heterocyclic ureas also extends to their complexation behavior and ability to form multiply hydrogen-bonded structures. These compounds can undergo concentration-dependent unfolding to create sheetlike structures through hydrogen bonding. Such behaviors mimic the folding and unfolding processes in peptides, providing insights into fundamental biochemical processes and the design of novel biomimetic materials (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Drug Discovery and Pharmaceutical Applications
Heterocyclic ureas are of interest in pharmaceutical research for their potential as drug candidates. The synthesis and characterization of various heterocyclic ureas have led to discoveries in medicinal chemistry, such as the development of nonpeptide agonists for specific receptors. For example, certain isochroman derivatives have been identified as agonists for the urotensin-II receptor, showcasing the therapeutic potential of these compounds in treating diseases related to this receptor (Croston et al., 2002).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-4-6-14(12(2)10-11)19-16(22)18-9-8-17-15-7-5-13(3)20-21-15/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVOKDUOLFILEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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